tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane
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Overview
Description
3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal is a synthetic organic compound often used in carbohydrate chemistry. It is a derivative of D-glucal, a sugar molecule, and is modified with protective groups to facilitate specific chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucal are protected using tert-butyldiphenylsilyl chloride and 4-methoxybenzylidene to prevent unwanted reactions.
Reaction Conditions: These reactions are usually carried out in the presence of a base such as imidazole or pyridine, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated equipment to ensure consistency and purity. The reaction conditions are optimized for yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of protective groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in solvents like dichloromethane.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various acids or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction would yield alcohols.
Scientific Research Applications
3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal involves its role as a protected sugar derivative. The protective groups prevent unwanted reactions during synthesis, allowing for selective modification of the sugar molecule. The molecular targets and pathways involved depend on the specific application and the final product being synthesized.
Comparison with Similar Compounds
Similar Compounds
3-O-tert-Butyldiphenylsilyl-D-glucal: Lacks the 4,6-O-(4-methoxybenzylidene) group.
4,6-O-(4-methoxybenzylidene)-D-glucal: Lacks the 3-O-tert-Butyldiphenylsilyl group.
Uniqueness
3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal is unique due to the combination of protective groups, which allows for selective reactions and modifications that are not possible with other similar compounds.
Properties
Molecular Formula |
C30H34O5Si |
---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C30H34O5Si/c1-30(2,3)36(24-11-7-5-8-12-24,25-13-9-6-10-14-25)35-26-19-20-32-27-21-33-29(34-28(26)27)22-15-17-23(31-4)18-16-22/h5-20,26-29H,21H2,1-4H3/t26-,27-,28+,29?/m1/s1 |
InChI Key |
GPGWYHWCOKUTGD-HFVNIMEJSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C=CO[C@H]4[C@H]3OC(OC4)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC4C3OC(OC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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